Furan, 2-CH2CH2CONMe2 Furan, 2-CH2CH2CONMe2
Brand Name: Vulcanchem
CAS No.:
VCID: VC12924305
InChI: InChI=1S/C9H13NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3
SMILES: CN(C)C(=O)CCC1=CC=CO1
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

Furan, 2-CH2CH2CONMe2

CAS No.:

Cat. No.: VC12924305

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Furan, 2-CH2CH2CONMe2 -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 3-(furan-2-yl)-N,N-dimethylpropanamide
Standard InChI InChI=1S/C9H13NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3
Standard InChI Key GWGRNXCQOGUIOU-UHFFFAOYSA-N
SMILES CN(C)C(=O)CCC1=CC=CO1
Canonical SMILES CN(C)C(=O)CCC1=CC=CO1

Introduction

Structural and Molecular Characteristics

Core Architecture

Furan, 2-CH₂CH₂CONMe₂ belongs to the class of heterocyclic organic compounds, featuring a five-membered aromatic ring comprising four carbon atoms and one oxygen atom. The aromaticity of the furan ring arises from the delocalization of a lone pair of electrons from the oxygen atom into the π-system, rendering the compound moderately reactive toward electrophilic substitution reactions. The substitution at the 2-position introduces a propanamide group (CH₂CH₂CONMe₂), which significantly alters the compound's electronic and steric properties.

Table 1: Molecular Properties of Furan, 2-CH₂CH₂CONMe₂

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.20 g/mol
IUPAC Name3-(furan-2-yl)-N,N-dimethylpropanamide
Standard InChIInChI=1S/C₉H₁₃NO₂...

The amide group enhances polarity and hydrogen-bonding capacity, making the compound soluble in polar solvents and amenable to interactions with biological targets.

Applications in Industrial and Material Science

Role in Polymer Chemistry

Furan derivatives are pivotal in producing high-performance polymers. For example, dimethyl furan dicarboxylate—a structurally related compound—serves as a precursor for polyethylene furan-dicarboxylate (PEF), a biodegradable alternative to petroleum-based plastics . The amide group in Furan, 2-CH₂CH₂CONMe₂ could similarly enhance polymer rigidity or solubility, though direct applications remain underexplored.

Biological and Pharmacological Relevance

Antidiabetic and Anticancer Activity

Recent studies highlight furan-based compounds as glucagon receptor antagonists. For example, furan-2-carbohydrazides show promise in managing type 2 diabetes by inhibiting glucagon signaling . Additionally, furan derivatives like methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate induce apoptosis in cancer cells via mitochondrial pathways . These findings suggest that Furan, 2-CH₂CH₂CONMe₂ could similarly modulate metabolic or oncogenic pathways.

Table 2: Biological Activities of Furan Derivatives

CompoundActivityMechanismSource
Furan-2-carbohydrazidesGlucagon receptor antagonismInhibition of cAMP signaling
Methyl furan acrylateCytotoxic (G₂/M phase arrest)Bax/Bcl-2 modulation, p53 activation

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